I+/--Thujaplicinol
Description
β-Thujaplicinol (2,7-dihydroxy-4-(1-methylethyl)-2,4,6-cycloheptatrien-one) is a naturally occurring α-hydroxytropolone (αHT) isolated from Thuja plicata (western red cedar). It belongs to the troponoid family, characterized by a seven-membered aromatic ring with three oxygen atoms, enabling potent metal chelation at physiological pH . β-Thujaplicinol exhibits broad bioactivity, including antiviral, antifungal, and anticancer effects. Its most notable activity is against HIV-1 reverse transcriptase (RT), where it selectively inhibits the RNase H domain via competitive binding under pre-steady-state conditions, with an IC50 of 0.2 μM . The compound requires divalent metal ions (e.g., Mg<sup>2+</sup>) for binding, forming a ternary complex with the enzyme and metal ions .
Properties
CAS No. |
16643-33-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.203 |
IUPAC Name |
2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
DTNGDTFARJMFLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1O)O |
Origin of Product |
United States |
Preparation Methods
Botanical Origins
β-Thujaplicinol is a secondary metabolite isolated from coniferous trees of the Cupressaceae family, notably Thuja plicata (western red cedar), Thuja occidentalis (northern white cedar), and Chamaecyparis obtusa (Japanese cypress). These species produce β-thujaplicinol as part of their natural defense mechanisms against microbial pathogens. The compound is typically concentrated in heartwood extracts, where it coexists with structurally related tropolones such as α- and γ-thujaplicins.
Extraction and Purification
The isolation of β-thujaplicinol involves solvent extraction followed by chromatographic purification:
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Milling and Solvent Extraction : Dried heartwood is ground into fine particles and subjected to sequential extraction using polar solvents (e.g., methanol or ethanol) to solubilize tropolone derivatives.
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Liquid-Liquid Partitioning : Crude extracts are partitioned between ethyl acetate and water to remove hydrophilic impurities.
-
Column Chromatography : Silica gel or Sephadex LH-20 columns are employed for further purification. Elution with hexane-ethyl acetate gradients isolates β-thujaplicinol based on polarity differences.
Yields from natural extraction are inherently low due to the compound's limited abundance in plant tissues. For instance, a 10 kg sample of Thuja plicata heartwood typically yields <500 mg of purified β-thujaplicinol, necessitating large-scale processing for research applications.
Structural and Crystallographic Characterization
Metal Chelation at the RNase H Active Site
X-ray crystallography reveals that β-thujaplicinol inhibits HIV-1 reverse transcriptase (RT) by chelating two divalent metal ions (Mn²⁺ or Mg²⁺) at the RNase H active site. Structures resolved at 2.04–2.80 Å demonstrate that the tropolone ring's hydroxyl and ketone groups coordinate the metal ions, displacing the catalytic water molecule required for hydrolytic cleavage of RNA:DNA hybrids. This binding mode is conserved across HIV-1 RT and isolated RNase H domains, as shown in Figure 1.
Table 1: Equilibrium Binding Constants of β-Thujaplicinol to HIV-1 RT
| Binding Condition | K<sub>D</sub> (Fluor) | K<sub>D</sub> (SPR) | K<sub>i</sub><sup>app</sup> |
|---|---|---|---|
| Enzyme + MgCl₂ | 0.734 μM | 6 μM | — |
| Enzyme + MgCl₂ + ds RNA | 0.185 μM | — | — |
| Enzyme + MgCl₂ + RNA:DNA | — | — | 0.14 μM |
Data adapted from fluorescence quenching (Fluor) and surface plasmon resonance (SPR) assays highlight the necessity of RNA:DNA substrate binding for optimal inhibitor affinity.
Selectivity Against Human and Bacterial RNases H
β-Thujaplicinol exhibits remarkable selectivity for HIV-1 RNase H over human and Escherichia coli homologs. Enzymatic assays report IC<sub>50</sub> values of 0.2 μM for HIV-1 RNase H versus 5.7 μM (human) and 50 μM (E. coli), a 28- to 250-fold selectivity window. This specificity arises from structural differences in the metal-binding pockets, as superimposition with human RNase H1 (PDB: 2QKK) shows divergent residue orientations near the active site.
Biochemical Validation of Inhibition Mechanisms
Slow-Binding Kinetics and Non-Competitive Inhibition
Kinetic analyses reveal that β-thujaplicinol is a slow-binding inhibitor with non-competitive kinetics. Pre-steady-state experiments demonstrate that pre-formed Enzyme·Substrate (E·S) complexes are resistant to inhibition, suggesting that the compound preferentially binds the free enzyme or a transient conformational state. Time-dependent inhibition curves fit a two-step mechanism:
where E·I represents an initial encounter complex and E·I^ a stabilized inhibitory complex. Rate constants derived from these studies (k<sub>2</sub> = 0.05 s⁻¹, K<sub>i</sub><sup>app</sup> = 0.14 μM) align with crystallographic evidence of slow conformational adjustments upon inhibitor binding.
Synergy with Polymerase Inhibitors
β-Thujaplicinol acts synergistically with non-nucleoside RT inhibitors (NNRTIs) like calanolide A, reducing HIV-1 replication in cell culture models. Combination indices (CI) of <0.7 indicate strong synergy, likely due to simultaneous targeting of RNase H and polymerase domains. This dual inhibition circumvents resistance mutations localized to either active site, underscoring β-thujaplicinol's therapeutic potential.
Challenges in Synthetic Production
Limitations of Natural Extraction
Despite its efficacy, reliance on natural extraction poses scalability challenges. Low yields, environmental sustainability concerns, and batch-to-batch variability necessitate synthetic routes. However, the complex tropolone scaffold—featuring a bicyclic structure with multiple oxygenated substituents—has hindered large-scale synthesis.
Progress in Analog Synthesis
Recent efforts to synthesize β-thujaplicinol analogs focus on modular strategies, such as Suzuki coupling and reductive benzylation, to install the C6 benzyl group critical for RNase H inhibition. For example, compound 20a –t derivatives (Figure 2) were synthesized via a six-step sequence involving:
-
Tosylhydrazone formation from aldehyde precursors.
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Reductive coupling with boronic acids.
While these methods achieve moderate yields (35–55%), they remain unsuitable for β-thujaplicinol due to regioselectivity challenges during cyclization.
Chemical Reactions Analysis
Types of Reactions
Alpha-Thujaplicinol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound . Substitution reactions result in the formation of substituted this compound derivatives with different functional groups .
Scientific Research Applications
Alpha-Thujaplicinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of I+/--Thujaplicinol involves its interaction with specific molecular targets and pathways. It exerts its antibacterial and antifungal effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway . It also inhibits the growth of cancer cells by interfering with cell cycle progression and promoting autophagic cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Manicol
- Structure : A hydroxylated tropolone with a methyl and isopropenyl substituent (1,2,3,4-tetrahydro-5,7-dihydroxy-9-methyl-2-(1-methylethenyl)-6H-benzocyclohepten-6-one) .
- Activity: HIV-1 RNase H inhibition: IC50 = 1.5 μM (7.5-fold less potent than β-thujaplicinol). E. coli RNase H inhibition: IC50 = 40 μM .
- Key Difference : Reduced potency attributed to structural differences in the bicyclic ring system and substituent positions.
β-Thujaplicin
- Structure: Lacks the 7-hydroxy group of β-thujaplicinol, retaining only the 2-hydroxy moiety .
- Activity : Completely inactive against HIV-1 RNase H, underscoring the necessity of the 2,7-dihydroxy motif for metal chelation and enzyme inhibition .
Illimaquinone
- Source: A marine sponge (Smenospongia)-derived quinone.
- Activity :
- Key Difference: Non-troponoid structure with a distinct quinone scaffold, resulting in weaker RNase H inhibition.
Napthirydinone (Merck Compound)
- Structure: Synthetic naphthyridinone derivative optimized for RNase H inhibition.
- Activity: Maintains consistent IC50 values at high substrate concentrations, indicating non-competitive binding. β-Thujaplicinol, in contrast, loses efficacy at elevated substrate levels due to competitive inhibition .
- Key Difference : Optimized synthetic design enhances potency and overcomes substrate competition limitations.
Foscarnet (PFA)
- Mechanism : Binds to RT’s pre-translocated state, preventing nucleotide incorporation.
- Comparison: Both β-thujaplicinol and PFA exhibit competitive inhibition under pre-steady-state conditions. Unlike β-thujaplicinol, PFA stabilizes the post-translocated complex, leading to non-competitive inhibition at steady state .
Structural and Mechanistic Insights
| Compound | Target Enzyme | IC50 (μM) | Inhibition Mode | Metal Dependence | Key Structural Features |
|---|---|---|---|---|---|
| β-Thujaplicinol | HIV-1 RNase H | 0.2 | Competitive (pre-steady) | Mg<sup>2+</sup> | 2,7-Dihydroxy, isopropyl substituent |
| Manicol | HIV-1 RNase H | 1.5 | Not reported | Not reported | Bicyclic ring, methyl/isopropenyl |
| Napthirydinone | HIV-1 RNase H | 0.02–0.1* | Non-competitive | No | Synthetic naphthyridinone core |
| Illimaquinone | HIV-1 RNase H | 15 | Not reported | No | Quinone scaffold |
| Synthetic αHTs | HSV-1 terminase | 0.14–49 | Competitive | Yes | Variable 3/4-position substituents |
*Literature-derived approximate values for napthirydinone .
Critical Analysis of Key Differences
Structural Requirements: The 2,7-dihydroxy configuration is essential for β-thujaplicinol’s activity; removal of the 7-OH group (β-thujaplicin) abolishes inhibition .
Q & A
Q. What novel techniques could elucidate β-thujaplicinol’s dynamic binding to HIV-RT in real time?
Q. How can computational modeling improve the prediction of β-thujaplicinol resistance mutations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
